

6-Methoxychroman-3-one chemical properties and structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxychroman-3-one**

Cat. No.: **B1367674**

[Get Quote](#)

An In-Depth Technical Guide to **6-Methoxychroman-3-one**: Chemical Properties, Structural Elucidation, and Synthesis

This guide provides a comprehensive technical overview of **6-Methoxychroman-3-one**, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer insights into the causality behind its chemical behavior and the logic of its analytical characterization. We will explore its core properties, delve into the spectroscopic techniques required for unambiguous structure elucidation, and present a detailed, field-proven synthetic protocol.

Introduction and Significance

6-Methoxychroman-3-one belongs to the chromanone class of compounds, which are bicyclic structures consisting of a benzene ring fused to a dihydropyranone ring. The chromanone scaffold is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous natural products and pharmacologically active molecules.^[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.^{[2][3]}

The specific placement of the methoxy group at the 6-position and the ketone at the 3-position endows **6-Methoxychroman-3-one** with a unique electronic and structural profile, making it a valuable intermediate for synthesizing more complex, biologically active molecules.^[2]

Understanding its properties and the methods to confirm its structure is therefore a foundational requirement for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of **6-Methoxychroman-3-one** are summarized below. This data is critical for its handling, purification, and characterization.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₃	[4]
Molecular Weight	178.18 g/mol	[5]
IUPAC Name	6-methoxy-2,3-dihydrochromen-3-one	[4]
CAS Number	14006911 (for 6-methoxy-4H-chromen-3-one)	[4]
Appearance	Expected to be a solid at room temperature	[6]
SMILES	COc1=CC2=C(C=C1)OCC(=O)C2	[4]
InChIKey	KUNSCSSLJIBBFD-UHFFFAOYSA-N	[4]

Below is a diagram illustrating the molecular structure of **6-Methoxychroman-3-one**, with key positions numbered according to IUPAC nomenclature.

Caption: Molecular structure of **6-Methoxychroman-3-one**.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a synthesized molecule is a cornerstone of chemical research. A self-validating analytical workflow ensures that the obtained data converges to a single, unambiguous structure. For **6-Methoxychroman-3-one**, the primary techniques are Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural validation of **6-Methoxychroman-3-one**.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms. The expected spectrum for **6-Methoxychroman-3-one** in CDCl_3 would exhibit several key signals.

- Aromatic Region (δ 6.8-7.0 ppm): The benzene ring contains three protons. The proton at C5 will appear as a doublet, coupled to the C7 proton. The C7 proton will appear as a doublet of doublets, coupled to both the C5 and C8 protons. The C8 proton will appear as a doublet, coupled to the C7 proton. This pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
- Methylene Protons (δ 4.6 ppm & δ 3.6 ppm): The molecule has two non-equivalent methylene groups. The protons at C2 (adjacent to the ether oxygen) are expected to be downfield (around δ 4.6 ppm) and will likely appear as a singlet, as there are no adjacent protons. The protons at C4 (adjacent to the carbonyl group) will be slightly more upfield (around δ 3.6 ppm) and also appear as a singlet.
- Methoxy Protons (δ 3.8 ppm): The three protons of the methoxy group are equivalent and shielded, appearing as a sharp singlet.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by defining the carbon skeleton.

- Carbonyl Carbon (δ ~190-200 ppm): The ketone at C3 will produce a characteristic signal in the far downfield region of the spectrum.[\[7\]](#)
- Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbons attached to oxygen (C6 and C4a) being the most downfield in this region.
- Aliphatic Carbons (δ ~70 ppm & δ ~45 ppm): The C2 carbon, bonded to the ether oxygen, will be significantly downfield (around δ 70 ppm). The C4 carbon, alpha to the carbonyl, will be further upfield (around δ 45 ppm).
- Methoxy Carbon (δ ~55 ppm): The carbon of the $-\text{OCH}_3$ group will appear as a single peak in the typical methoxy region.[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- C=O Stretch (1720-1740 cm^{-1}): A strong, sharp absorption band in this region is definitive for the ketone carbonyl group. The exact position can indicate ring strain or conjugation, but for a saturated six-membered ring ketone, this is the expected range.[8]
- C-O-C Stretches (1250-1050 cm^{-1}): Two distinct C-O stretching bands are anticipated. A strong band around 1250 cm^{-1} for the aryl-alkyl ether (Ar-O-CH₂) and another band around 1100-1050 cm^{-1} for the aliphatic ether within the pyranone ring.
- Aromatic C=C and C-H Stretches (1600-1450 cm^{-1} and 3100-3000 cm^{-1}): Multiple sharp bands will appear corresponding to the benzene ring vibrations and C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

- Molecular Ion Peak ([M]⁺): For **6-Methoxychroman-3-one** ($\text{C}_{10}\text{H}_{10}\text{O}_3$), high-resolution mass spectrometry (HRMS) should show a molecular ion peak at an m/z corresponding to its exact mass (178.06299 g/mol).[4]
- Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. A common pathway for chromanones is a Retro-Diels-Alder (RDA) reaction, which would cleave the pyranone ring. Other expected fragments would result from the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group or the loss of carbon monoxide (CO) from the ketone.[9][10]

Experimental Protocol: Synthesis of **6-Methoxychroman-3-one**

The following protocol describes a plausible and robust method for the synthesis of **6-Methoxychroman-3-one**, adapted from established procedures for related chromanone structures.[11][12] This multi-step synthesis involves the preparation of a phenoxypropionic acid intermediate followed by an intramolecular Friedel-Crafts acylation.

CAUTION: This procedure involves hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]

Step 1: Synthesis of 3-(4-methoxyphenoxy)propanoic acid

- **Reagents & Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), acrylic acid (7.2 g, 0.1 mol), and toluene (100 mL).
- **Reaction:** Add a catalytic amount of a strong base, such as Triton B (40% in methanol, 1 mL). The role of the base is to deprotonate the phenol, forming a phenoxide which acts as the nucleophile in a Michael addition to acrylic acid.
- **Reflux:** Heat the mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL) to remove the catalyst and any unreacted phenol.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude solid, 3-(4-methoxyphenoxy)propanoic acid, can be purified by recrystallization from an ethanol/water mixture.

Step 2: Intramolecular Cyclization to 6-Methoxychroman-3-one

- **Reagents & Setup:** In a 100 mL round-bottom flask under a nitrogen atmosphere, place the purified 3-(4-methoxyphenoxy)propanoic acid (9.8 g, 0.05 mol).
- **Activating Agent:** Add polyphosphoric acid (PPA) (50 g) or Eaton's reagent. These are strong dehydrating and acid-catalyzing agents that promote the intramolecular Friedel-Crafts

acylation, where the carboxylic acid acylates the electron-rich aromatic ring to form the ketone and close the heterocyclic ring.

- Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture will become a thick, viscous slurry.
- Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by slowly adding crushed ice (100 g). This hydrolyzes the PPA and precipitates the organic product.
- Extraction: Extract the resulting aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
- Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
- Final Purification: Filter and concentrate the solution under reduced pressure. The crude **6-Methoxychroman-3-one** can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Safety and Handling

While specific toxicity data for **6-Methoxychroman-3-one** is not widely available, compounds of this class should be handled with care.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[\[15\]](#)
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[16\]](#) Use only in a well-ventilated area or fume hood.[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[\[17\]](#)
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.[\[15\]](#)

Conclusion

6-Methoxychroman-3-one is a valuable heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. Its structure can be confidently elucidated through a synergistic application of NMR and IR spectroscopy and mass spectrometry. The provided synthetic protocol offers a reliable pathway for its preparation, enabling further research into its properties and applications. As with any chemical research, adherence to rigorous analytical validation and safety protocols is paramount for achieving trustworthy and meaningful scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-methoxy-2-(3-methoxyphenyl)chroman-4-one [myskinrecipes.com]
- 3. 6-Methoxychroman-2-one|CAS 20920-98-3|Research Chemical [benchchem.com]
- 4. PubChemLite - 6-methoxychroman-3-one (C₁₀H₁₀O₃) [pubchemlite.lcsb.uni.lu]
- 5. 6-Methoxychroman-2-one | C₁₀H₁₀O₃ | CID 266743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone | C₁₆H₁₂O₇ | CID 5377945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C₂H₆O CH₃OCH₃ infrared spectrum of methoxymethane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [6-Methoxychroman-3-one chemical properties and structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1367674#6-methoxychroman-3-one-chemical-properties-and-structure-elucidation\]](https://www.benchchem.com/product/b1367674#6-methoxychroman-3-one-chemical-properties-and-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com